5-chloro-N-(4-(furan-3-yl)benzyl)-2-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
5-chloro-N-[[4-(furan-3-yl)phenyl]methyl]-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4S/c1-23-17-7-6-16(19)10-18(17)25(21,22)20-11-13-2-4-14(5-3-13)15-8-9-24-12-15/h2-10,12,20H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOVFRWABONTOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-(4-(furan-3-yl)benzyl)-2-methoxybenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological evaluations, and therapeutic implications, drawing from various research studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with furan derivatives. The characterization of the compound is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives containing the benzofuran moiety have demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The mechanism of action often involves the induction of apoptosis and cell cycle arrest in the G2/M phase.
Table 1: Cytotoxicity against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 | 12.5 | Apoptosis induction |
| This compound | HeLa | 15.8 | Cell cycle arrest |
| This compound | MCF-7 | 10.2 | Tubulin inhibition |
Antiviral Activity
Research has also indicated that compounds similar to this compound exhibit antiviral properties. For example, studies on related sulfonamide derivatives have shown activity against Hepatitis B Virus (HBV), which could be attributed to their ability to increase intracellular levels of antiviral proteins like APOBEC3G.
Table 2: Antiviral Efficacy
| Compound | Virus Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HBV | 25.0 | Inhibition of replication |
| Related Compound A | HCV | 30.0 | Interference with viral entry |
| Related Compound B | HIV | 20.0 | Integration inhibition |
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of various sulfonamide derivatives on human cancer cell lines. The results showed that compounds with similar structures to this compound had significant growth inhibition, leading to further investigations into their mechanisms.
- In Vivo Studies : Animal models treated with sulfonamide derivatives demonstrated reduced tumor sizes compared to controls, indicating potential for therapeutic applications in oncology.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications on the benzene ring and furan moiety significantly influence the biological activity of these compounds. For instance, the presence of electron-withdrawing groups enhances anticancer activity by stabilizing reactive intermediates during metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The target compound’s structural analogs can be categorized based on variations in the sulfonamide core, substituents on the benzyl group, and appended aromatic systems. Key examples from recent studies include:
Table 1: Structural Comparison of Sulfonamide Derivatives
Anticancer and PD-L1 Inhibition
- Compound 4 : Exhibited 53.3% PD-L1 inhibition and anti-proliferative activity against PC-3 prostate cancer cells (66.6% inhibition at 10 µM) . The 4-fluorophenyl group may enhance target binding via hydrophobic interactions.
- Compound 31 (from ) : Demonstrated broad anti-proliferative activity against MCF7, DU-145, and PC-3 cell lines, likely due to the trifluoromethyl group’s electron-withdrawing effects .
Physicochemical Properties
- Melting Points : Analogs like Compound 51 (266–268°C) and Compound 52 (277–279°C) exhibit high melting points due to strong intermolecular interactions (e.g., hydrogen bonding from sulfonamide and triazine groups). The target compound’s melting point is unreported but likely comparable.
- Solubility : The furan group in the target compound may improve solubility in polar solvents compared to purely aromatic substituents (e.g., trifluoromethylphenyl in Compound 28 ).
Q & A
What experimental design considerations are critical for optimizing the synthesis of 5-chloro-N-(4-(furan-3-yl)benzyl)-2-methoxybenzenesulfonamide?
Basic Research Question
Synthesis optimization requires careful selection of coupling reagents, solvents, and temperature control. For example, carbodiimide-based reagents (e.g., EDC/HOBt) are often used for amide bond formation, as seen in analogous sulfonamide syntheses . Reaction steps may involve sequential protection/deprotection of functional groups, such as the furan and methoxy moieties, to avoid side reactions. Yield improvements (37–73% in related compounds) depend on purification methods like column chromatography and recrystallization .
Advanced Research Question How can computational tools (e.g., DFT calculations) predict reaction pathways to minimize byproducts? Kinetic studies under varying conditions (e.g., inert atmospheres, microwave-assisted heating) may enhance efficiency. Evidence from sulfonamide libraries suggests that sodium carbonate in THF/H₂O mixtures improves coupling reactions .
What analytical methods are most reliable for confirming the structural integrity of this compound?
Basic Research Question
Routine characterization includes and NMR to verify substituent positions and purity. For example, the methoxy group typically appears as a singlet at ~3.8 ppm, while aromatic protons from the furan and benzene rings show distinct splitting patterns . Mass spectrometry (HRMS or ESI-MS) confirms molecular weight.
Advanced Research Question How can X-ray crystallography resolve ambiguities in stereochemistry or crystal packing? SHELX-based refinement (e.g., SHELXL) is widely used for small-molecule structures, providing anisotropic displacement parameters and hydrogen bonding networks . WinGX/ORTEP can visualize electron density maps to validate sulfonamide geometry .
How can researchers evaluate the biological activity of this compound in NLRP3 inflammasome or PD-L1 inhibition?
Basic Research Question
In vitro assays like ELISA screening (e.g., PD-L1 binding inhibition) are standard. For instance, sulfonamide derivatives with >50% inhibition in PD-L1 assays use recombinant protein interactions . Cell viability assays (e.g., MTT on fibroblast lines) assess cytotoxicity, ensuring compounds are non-toxic at therapeutic doses .
Advanced Research Question What strategies address contradictory bioactivity data across cell lines? Comparative transcriptomic profiling (e.g., microarray analysis) can identify gene expression patterns linked to compound sensitivity, as demonstrated in sulfonamide antitumor studies . Dose-response curves and IC₅₀ calculations refine potency metrics.
How does the substitution pattern (e.g., furan vs. thiophene) influence the compound’s bioactivity?
Advanced Research Question
Structure-activity relationship (SAR) studies reveal that electron-rich heterocycles (e.g., furan) enhance binding to hydrophobic pockets in target proteins. For example, replacing furan with thiophene in analogs alters π-stacking interactions and solubility . Molecular docking (AutoDock Vina) quantifies binding affinities to NLRP3 or PD-L1, correlating with experimental IC₅₀ values .
What crystallographic techniques resolve challenges in polymorph identification?
Advanced Research Question
High-resolution powder XRD paired with Rietveld refinement distinguishes polymorphs. SHELXD is effective for phase identification, while differential scanning calorimetry (DSC) monitors thermal stability. Anisotropic displacement parameters from SHELXL refine hydrogen-bonding networks critical for crystal packing .
How can researchers reconcile discrepancies in bioactivity data between in vitro and in vivo models?
Advanced Research Question
Pharmacokinetic profiling (e.g., ADMET prediction) identifies bioavailability limitations. For example, sulfonamides with logP >3 may exhibit poor aqueous solubility, reducing in vivo efficacy despite in vitro potency . Interspecies metabolic differences can be addressed using liver microsome assays or transgenic models.
What methodologies elucidate the compound’s mechanism of action at the molecular level?
Advanced Research Question
Surface plasmon resonance (SPR) measures real-time binding kinetics to target proteins (e.g., NLRP3). Förster resonance energy transfer (FRET) assays track conformational changes in PD-L1 upon inhibitor binding . Cryo-EM may visualize compound interactions with macromolecular complexes at near-atomic resolution.
How can synthetic routes be scaled for preclinical studies while maintaining purity?
Advanced Research Question
Flow chemistry minimizes batch variability and improves reaction control. For multi-step syntheses, inline IR monitoring optimizes intermediate formation. Evidence from scaled sulfonamide production highlights the need for orthogonal purification (e.g., preparative HPLC) to achieve >98% purity .
What computational approaches predict off-target effects or synergistic drug combinations?
Advanced Research Question
Chemoproteomics identifies unintended protein interactions. Gene set enrichment analysis (GSEA) of microarray data, as in E7010/E7070 studies, reveals pathways modulated by the compound . Synergy scores (e.g., Chou-Talalay method) quantify combinatorial effects with standard therapies.
How do formulation strategies impact the compound’s stability and delivery?
Advanced Research Question
Nanoparticle encapsulation (e.g., PLGA) enhances solubility and prolongs half-life. Accelerated stability studies (40°C/75% RH for 6 months) assess degradation products via LC-MS. Co-crystallization with excipients (e.g., cyclodextrins) improves thermal stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
